3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenol group, and an aminophenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, alkylating agents; presence of catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole derivatives: These compounds share structural similarities and are known for their antibacterial and anticancer properties.
Piperazine derivatives: These compounds are used in various pharmaceutical applications, including antihistamines and antipsychotics.
Uniqueness
3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
63951-04-2 |
---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[1-[2-(4-aminophenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H28N2O/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-23(16-21)13-10-17-6-8-19(22)9-7-17/h3-9,15,24H,2,10-14,16,22H2,1H3 |
InChI Key |
HPOUDGQCZNPFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.